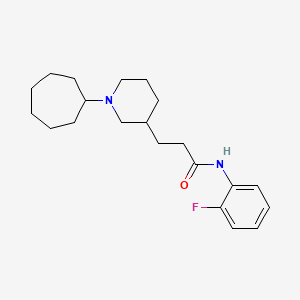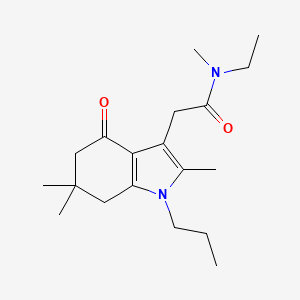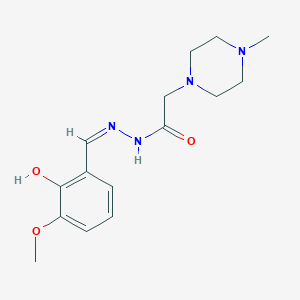
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide, commonly known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which is responsible for the breakdown of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in the brain. By inhibiting this enzyme, CPP-115 can increase the levels of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in the brain, which can help to reduce neuronal excitability and prevent seizures. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide levels in the brain, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to increase the activity of certain brain regions such as the hippocampus, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase, which makes it a useful tool for studying the role of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in various physiological and pathological processes. However, CPP-115 also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, its effects may be influenced by a number of factors such as age, gender, and genetic background.
Orientations Futures
There are a number of future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of addiction and anxiety disorders. Another area of interest is the development of more potent and selective inhibitors of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase. Additionally, further research is needed to fully understand the long-term safety and efficacy of CPP-115, as well as its potential interactions with other drugs and medications.
Conclusion:
CPP-115 is a compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase makes it a useful tool for studying the role of 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide in various physiological and pathological processes. While there are still some limitations and uncertainties surrounding the use of CPP-115, its potential for future therapeutic applications makes it an exciting area of research.
Méthodes De Synthèse
CPP-115 can be synthesized using a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 3-(1-cycloheptyl-3-piperidinyl)propanoic acid to form the intermediate 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorobenzyl)propanamide. This intermediate is then converted to CPP-115 through a series of reactions involving the addition of various reagents such as acetic anhydride and triethylamine.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Its ability to inhibit 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide transaminase leads to an increase in 3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide levels in the brain, which can help to reduce neuronal excitability and prevent seizures. CPP-115 has also been shown to have potential applications in the treatment of addiction and anxiety disorders, as well as in the management of pain.
Propriétés
IUPAC Name |
3-(1-cycloheptylpiperidin-3-yl)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O/c22-19-11-5-6-12-20(19)23-21(25)14-13-17-8-7-15-24(16-17)18-9-3-1-2-4-10-18/h5-6,11-12,17-18H,1-4,7-10,13-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPPGIDKHZHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cycloheptyl-3-piperidinyl)-N-(2-fluorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)

![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6124504.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B6124509.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)

![N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6124548.png)
![ethyl 1-[4-(acetylamino)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6124556.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)
![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B6124574.png)
![4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6124575.png)